Product packaging for Cellular tumor antigen p53 (193-204)(Cat. No.:)

Cellular tumor antigen p53 (193-204)

Cat. No.: B1575137
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cellular tumor antigen p53

Properties

sequence

HLIRVEGNLRVE

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cellular tumor antigen p53 (193-204)

Origin of Product

United States

Overview of the P53 Tumor Suppressor Protein: the Guardian of the Genome

The p53 protein is a transcription factor that regulates the expression of a multitude of genes involved in critical cellular processes. wikipedia.orgyoutube.com When a cell's DNA is damaged by agents like toxic chemicals, radiation, or UV light, p53 plays a pivotal role. medlineplus.gov It assesses the extent of the damage and determines the cell's fate. frontiersin.org If the DNA is repairable, p53 activates genes that initiate the repair process. medlineplus.gov However, if the damage is too severe, p53 prevents the cell from dividing and signals for its self-destruction through apoptosis. medlineplus.gov This crucial function of preventing the proliferation of cells with mutated or damaged DNA is fundamental to its role in preventing tumor development. medlineplus.gov The inactivation of p53, often through missense mutations, is a common event in the majority of cancers, leading to the abrogation of its wild-type tumor-suppressive activities. aacrjournals.org

Functional Domains of Cellular Tumor Antigen P53: Contextualizing the 193 204 Region Within the Dna Binding Domain

The human p53 protein is a multifaceted molecule composed of 393 amino acids organized into several distinct functional domains. pnas.orgnih.gov These domains work in concert to carry out its tumor-suppressive functions. The primary domains include:

N-terminal Transactivation Domain (TAD): This region is responsible for activating the transcription of target genes. youtube.comyoutube.com

Proline-Rich Region (PRR): This domain is also involved in the apoptotic activity of p53. nih.gov

DNA-Binding Domain (DBD): This central core domain is responsible for recognizing and binding to specific DNA sequences, known as p53 response elements, in the promoter regions of target genes. youtube.comyoutube.com The majority of cancer-associated mutations in p53 occur within this domain. acs.orgoup.com

Tetramerization Domain (TD): This domain facilitates the formation of a homotetramer, a complex of four identical p53 protein subunits, which is the active form of the protein for DNA binding and transcriptional regulation. youtube.comyoutube.com

C-terminal Regulatory Domain (CTD): This flexible region is involved in regulating the activity of the central DNA-binding domain. nih.gov

The specific region of focus, the cellular tumor antigen p53 (193-204) fragment, is situated within the critical DNA-Binding Domain (DBD). oup.com This places it in a region paramount to the protein's ability to directly interact with the genome.

Critical Importance of the P53 Dna Binding Domain Dbd in Transcriptional Regulation and Tumor Suppression

The DNA-Binding Domain (DBD) of p53 is the linchpin of its tumor suppressor function. pnas.org This domain's ability to bind specifically to DNA sequences allows p53 to act as a transcription factor, directly controlling the expression of genes that mediate cell cycle arrest, DNA repair, and apoptosis. scite.aioup.com The transcriptional output of this intricate p53-regulated network determines whether a cell under stress will pause for repair, enter a state of permanent arrest (senescence), or undergo programmed cell death. oup.com

The profound importance of the DBD is highlighted by the fact that the vast majority of TP53 mutations found in human cancers are missense mutations located within this very domain. aacrjournals.orgacs.org These mutations can be broadly categorized into two types: DNA-contact mutations, which directly affect the residues that interact with DNA, and conformational mutations, which alter the structural integrity of the DBD. youtube.comnih.gov Both types of mutations can lead to a loss of p53's ability to bind to its target genes, thereby crippling its tumor-suppressive activities and allowing for the uncontrolled proliferation of damaged cells. medlineplus.govnih.gov

The Cellular Tumor Antigen P53 193 204 Region Within the Dna Binding Domain: a Focused Academic Research Area

Overall Architecture of the p53 DNA-Binding Domain: Key Structural Motifs and Topology

The p53 DNA-binding core domain (DBD), typically defined as residues 102-292, possesses a complex and highly organized architecture essential for its function. nih.govnih.gov Its central feature is an immunoglobulin-like β-sandwich, which provides a stable scaffold for the DNA-binding surface. nih.gov This scaffold consists of two antiparallel β-sheets arranged in a Greek-key topology. ebi.ac.uk

The DNA-binding surface itself is constructed from several key structural motifs that emerge from this β-sandwich core:

Loop-Sheet-Helix (LSH) Motif: This motif is a primary element of DNA recognition and makes sequence-specific contacts within the major groove of the DNA. rcsb.org

Two Large Loops (L2 and L3): These loops are crucial for the structural integrity of the domain and for DNA binding. The architecture of the L2 and L3 loops is stabilized by a tetrahedrally coordinated zinc ion, which is essential for the proper folding and stability of the DBD. nih.govrcsb.org Mutations affecting the zinc-coordinating residues can severely destabilize the domain. nih.gov

Key Structural Elements of the p53 DBD Description Primary Function
β-Sandwich Composed of two antiparallel β-sheets with a Greek-key topology.Provides the structural scaffold for the entire domain. ebi.ac.uk
Loop-Sheet-Helix (LSH) Motif A conserved motif that forms a major part of the DNA-binding surface.Interacts directly with the major groove of target DNA. rcsb.org
Loop L2 & Loop L3 Two large, flexible loops stabilized by a coordinated zinc ion.Form the DNA-binding surface and are critical for structural stability. nih.govrcsb.org
Zinc Ion A single zinc ion tetrahedrally coordinated by Cys176, His179, Cys238, and Cys242.Stabilizes the fold of the L2 and L3 loops, essential for DNA binding activity. nih.govmdpi.com

Conformational Flexibility and Intrinsic Disorder within the p53 DNA-Binding Domain

The p53 protein is a classic example of a molecule that utilizes both structured domains and intrinsically disordered regions (IDRs) to perform its functions. pnas.org While the N- and C-termini are largely disordered, allowing them to interact with a wide array of binding partners, the DNA-binding domain is considered a structured, folded domain. pnas.orgnih.gov

However, "structured" does not imply rigidity. The DBD exhibits significant conformational flexibility, which is crucial for its biological activity. mdpi.comnih.gov This flexibility allows the domain to adopt slightly different conformations, a property that facilitates its binding to various DNA sequences and protein partners. mdpi.comnih.gov This inherent dynamism, or "frustration" in the energy landscape, is a key feature of p53, allowing it to transition between states to perform different functions. mdpi.com The large loops, L2 and L3, are primary sources of this flexibility within the core domain, enabling the induced-fit mechanism required for high-affinity DNA binding.

Role of the Cellular Tumor Antigen p53 (193-204) Segment in DNA-Binding Domain Structural Integrity and Stability

The amino acid segment spanning residues 193-204 is an integral part of the L2 loop structure. The L2 loop (approx. residues 163-195) and the L3 loop are foundational to the DBD's structural integrity. nih.gov Their precise conformation, stabilized by the zinc ion, is what correctly presents the DNA-binding surface to its target. rcsb.org

Residue Number Amino Acid (Single Letter Code) Potential Role within the 193-204 Segment
193NPart of the L2 loop structure
194SPart of the L2 loop structure
195SPart of the L2 loop structure
196CPart of the L2 loop structure
197MPart of the L2 loop structure
198GPart of the L2 loop structure
199GPart of the L2 loop structure
200MPart of the L2 loop structure
201NPart of the L2 loop structure
202RPart of the L2 loop structure
203RPart of the L2 loop structure
204PPart of the L2 loop structure

Structural Insights into p53-DNA Recognition: Contributions of the DNA-Binding Domain and the (193-204) Region to Sequence Specificity

The p53 DBD binds to specific DNA sequences known as p53 response elements (REs). nih.govmdpi.com This recognition is a highly specific process mediated by direct and indirect contacts between the protein and the DNA. The primary DNA-contacting surface is formed by the Loop-Sheet-Helix motif, which inserts into the major groove of the DNA, and residues from Loop L3 that interact with the minor groove. rcsb.org

The 193-204 segment, as part of the L2 loop, does not typically make direct, base-specific contacts with the DNA. rcsb.org Its contribution to sequence specificity is more indirect but equally critical. The L2 loop contains a short α-helical structure known as the H1 helix (approx. residues 177-182). nih.gov While not directly touching the DNA, the H1 helices of adjacent p53 monomers in the tetrameric complex interact with each other. These interactions are essential for the cooperative binding of the p53 tetramer to its two half-sites on the DNA, which dramatically increases binding stability and affinity. nih.gov The structural integrity of the L2 loop, supported by the 193-204 segment, is therefore indispensable for positioning the H1 helix correctly, thereby facilitating the cooperative interactions that are a hallmark of p53's DNA binding mechanism.

Impact of Post-Translational Modifications on p53 DNA-Binding Domain Structure and Function

The function of p53 is exquisitely regulated by a vast array of post-translational modifications (PTMs), including phosphorylation, acetylation, methylation, and ubiquitination. cytoskeleton.comnih.govnih.gov These modifications can alter p53's stability, localization, and interactions with other proteins and with DNA. nih.gov

While the N- and C-terminal IDRs are hotspots for PTMs, the DBD is also subject to crucial modifications. nih.govcytoskeleton.com PTMs within the DBD can induce local structural changes that directly modulate DNA binding. princeton.edu For example, acetylation of lysine (B10760008) residues within the DBD, such as K120 and K164, is known to enhance sequence-specific DNA binding and transcriptional activity. cytoskeleton.comamegroups.org Phosphorylation of serine and threonine residues in the DBD can also alter its local structure, influencing its ability to interact with DNA and other coactivators. princeton.edu

Although specific, well-characterized PTMs within the 193-204 segment are not as extensively documented as those in other regions, the presence of multiple serine, asparagine, and arginine residues makes it a potential target for kinases, deacetylases, and other modifying enzymes. Any such modification within this segment would be expected to alter the conformation of the L2 loop, potentially affecting the domain's stability and its DNA-binding capability in a manner similar to other known DBD modifications.

Modification Type Example Residue in DBD (outside 193-204) Reported Effect on DBD/p53 Function
Acetylation Lysine 120 (K120)Enhances sequence-specific DNA binding; required for apoptosis induction. cytoskeleton.com
Acetylation Lysine 164 (K164)Increases sequence-specific DNA binding capacity. amegroups.org
Phosphorylation Various Ser/Thr residuesCan alter local structure, directing sequence-specific binding and interaction with coactivators. princeton.edu
Ubiquitination Various Lysine residuesCan regulate p53 protein stability and nuclear export. princeton.edu

DNA-Binding Specificity and Affinity of p53 through its DNA-Binding Domain

The ability of p53 to function as a sequence-specific transcription factor is critically dependent on the binding of its DNA-binding domain (DBD) to p53 response elements (p53REs) within the genome. The DBD itself has a complex structure, often described as a β-sandwich, which is stabilized by a coordinated zinc atom. ebi.ac.uknih.gov This structural integrity is essential for its function, as intracellular chelation of zinc can induce a conformational change in p53, leading to decreased DNA-binding activity. nih.gov

The p53 DBD recognizes a consensus sequence generally composed of two copies of the 10-base-pair motif 5'-PuPuPuC(A/T)(T/A)GPyPyPy-3', separated by a spacer of 0 to 13 base pairs. The affinity of p53 for these sites is a key determinant of which target genes are activated. capes.gov.br However, the difference in affinity between specific and non-specific DNA sequences is only about one order of magnitude, which raises questions about how p53 achieves its target specificity in vivo. nih.gov

Research suggests that DNA-binding specificity is not solely a matter of affinity but is also regulated by kinetics, particularly the off-rate of binding. nih.gov P53 utilizes an "induced fit" mechanism, where binding to a specific DNA sequence induces a conformational switch in a region of the DBD known as loop L1. nih.gov This change allows for the regulation of DNA binding off-rates independently of affinity, suggesting that p53 may rely more on differences in the stability and duration of the protein-DNA complex rather than just the initial binding strength to recognize its specific targets. nih.gov Furthermore, the conformation of the DNA target site itself is a critical factor. P53 can bind with high affinity to a single decamer of its consensus sequence if that DNA is in a stem-loop structure, a conformation that is not typically required when multiple decamers are present in linear DNA. uksh.de This indicates that the local DNA structure can significantly influence p53 binding.

Table 1: Key Characteristics of p53 DNA-Binding Domain (DBD) Interaction with DNA

Feature Description Source(s)
Core Structure A β-sandwich motif stabilized by a coordinated zinc atom. ebi.ac.uk, nih.gov
Recognition Sequence Binds to p53 Response Elements (p53REs), typically two 10-bp motifs separated by a spacer. capes.gov.br
Binding Mechanism Employs an "induced fit" model involving a conformational switch in loop L1. nih.gov
Kinetic Regulation Specificity is achieved by regulating DNA binding off-rates, not just affinity. nih.gov
DNA Conformation Binding affinity is influenced by the secondary structure of the DNA target site (e.g., stem-loop). uksh.de
Intramolecular Regulation The N-terminal domain can interact with the DBD, inhibiting DNA binding and increasing sequence specificity. pnas.org

Transcriptional Activation and Repression by p53: Role of the DNA-Binding Domain in Target Gene Selection and Regulation

Upon activation by cellular stress, p53 binds to the response elements of numerous target genes through its DBD, acting as a master regulator of cellular fate. pnas.orgnih.gov This binding initiates transcriptional programs leading to outcomes such as cell cycle arrest, apoptosis, or DNA repair. wikipedia.orgyoutube.com The selection of which genes to activate is complex and can be influenced by the specific p53RE sequence, the cellular context, and the level of p53 protein. nih.gov An early model proposed that p53REs with higher binding affinities would direct p53 to regulate specific pathways, such as cell cycle arrest, while other sequences would trigger apoptosis. nih.gov

One of the most well-characterized p53 target genes is CDKN1A, which encodes the p21 protein. wikipedia.org p21 is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1/S checkpoint, providing time for DNA repair. wikipedia.orgyoutube.com Other direct targets are involved in apoptosis (e.g., PUMA, Noxa, BAX) and DNA repair (e.g., DDB2, XPC, MSH2). nih.govwikipedia.org The ability to bind DNA is essential for these functions, as evidenced by the fact that most cancer-associated p53 mutations are found in the DBD and impair its transcriptional activity. nih.govmuni.cz

In addition to activating genes, p53 can also repress transcription. nih.gov This repression often occurs at promoters that lack a p53 binding site. The mechanism for repression appears to be distinct from direct DNA binding and may involve protein-protein interactions. It has been suggested that p53 can interact with general transcription factors, such as the TATA-box binding protein (TBP) and TBP-associated factors (TAFs). nih.gov By sequestering or "squelching" these essential components of the transcription machinery, p53 can inhibit the expression of certain genes, particularly those with TATA-box-containing promoters. nih.gov A mutant p53 defective in DNA binding can still inhibit transcription, supporting the model that repression is mediated through protein-protein interactions rather than direct DNA engagement. nih.gov

Table 2: Representative p53 Target Genes and Their Functions

Gene Function Pathway Source(s)
CDKN1A (p21) Cyclin-dependent kinase inhibitor Cell Cycle Arrest wikipedia.org, nih.gov
GADD45 DNA damage sensor Cell Cycle Arrest, DNA Repair youtube.com
BAX Pro-apoptotic Bcl-2 family member Apoptosis nih.gov
PUMA Pro-apoptotic Bcl-2 family member Apoptosis
MDM2 E3 ubiquitin ligase, negative regulator of p53 Negative Feedback Loop nih.gov
DDB2, XPC Nucleotide excision repair proteins DNA Repair wikipedia.org
MSH2 Mismatch repair protein DNA Repair wikipedia.org

Oligomerization of p53 and its Influence on DNA-Binding Domain Function and DNA Interactions

The p53 protein functions as a homotetramer, a state that is crucial for its biological activity. nih.govnih.gov The protein contains a C-terminal tetramerization domain (residues 325-355) that facilitates the assembly of four p53 monomers into a "dimer of dimers." nih.govembopress.org This oligomeric structure profoundly influences the function of the DNA-binding domain. While a monomeric p53 core domain has a micromolar affinity for DNA, the formation of a tetramer increases the avidity of p53 for its target DNA sequence by as much as 1000-fold. nih.govnih.gov

Interestingly, the oligomeric state of p53 appears to modulate cell fate decisions. Studies with p53 variants have shown that dimers are capable of inducing cell cycle arrest but are deficient in triggering apoptosis. In contrast, tetrameric p53 can induce both growth arrest and rapid apoptosis. nih.gov This suggests that the equilibrium between different oligomeric species in the cell is a key parameter in determining the outcome of the p53 response. nih.gov While tight DNA binding and oligomerization enhance its function, some studies suggest they may be dispensable for some level of transactivation and tumor suppression, indicating a highly complex regulatory system. nih.gov

Table 3: Functional Differences of p53 Oligomeric States

Oligomeric State DNA Binding Affinity Transcriptional Activity Primary Cellular Outcome Source(s)
Monomer Low (micromolar) / Inactive Functionally inactive Cell Growth nih.gov, nih.gov
Dimer Intermediate Can activate some target genes (e.g., CDKN1A) Cytostatic / Cell Cycle Arrest nih.gov
Tetramer High (nanomolar) Fully active, cooperative binding Apoptosis, Cell Cycle Arrest nih.gov, nih.gov, nih.gov

Protein-Protein Interactions Involving the p53 DNA-Binding Domain and their Modulatory Effects on p53 Activity

The activity of p53 is regulated not only by its interaction with DNA but also through a complex network of protein-protein interactions. While many regulatory proteins bind to the N-terminal or C-terminal domains of p53, the DNA-binding domain (DBD) is also a critical hub for these interactions, which can directly modulate p53's conformation and function. nih.govoup.com

Some interactions are intramolecular, occurring between the DBD and other regions of the p53 protein itself. For instance, the N-terminal transactivation domain (TAD) can dynamically interact with the DBD near the DNA-binding surface. pnas.org This intramolecular interaction can inhibit DNA binding, suggesting a form of autoinhibition that may increase p53's selectivity for specific DNA sequences. pnas.org Similarly, a segment in the hinge region (Trp91) that connects the N-terminus to the DBD can fold back onto the DBD, increasing its thermal stability. nih.gov

The DBD also serves as a binding site for several external proteins that modulate p53's function. The apoptosis-stimulating protein of p53 (ASPP2) binds directly to the DBD, and this interaction is thought to enhance p53's ability to activate pro-apoptotic genes. oup.com Notably, many of the p53 residues involved in this interaction are frequently mutated in human cancers. oup.com In a non-transcriptional context, the p53 DBD can directly interact with anti-apoptotic proteins like Bcl-xL at the mitochondria, a process that is important for initiating apoptosis independently of gene transcription. nih.gov These interactions highlight the versatility of the DBD, which acts not just as a DNA-binding module but also as a platform for protein interactions that fine-tune the diverse functions of p53. oup.comscispace.com

Table 4: Modulation of p53 DBD Activity via Protein-Protein Interactions

Interacting Partner p53 Binding Region Effect on p53 Activity Source(s)
p53 N-Terminus (TAD) DNA-Binding Domain (DBD) Autoinhibition of DNA binding; increases sequence specificity. pnas.org
p53 Hinge Region (Trp91) DNA-Binding Domain (DBD) Increases thermal stability of the DBD. nih.gov
ASPP2 DNA-Binding Domain (DBD) Enhances activation of pro-apoptotic target genes. oup.com
Bcl-xL DNA-Binding Domain (DBD) Mediates transcription-independent apoptosis at the mitochondria. nih.gov
p300 N-terminal Domain (TAD) Transcriptional coactivator; has a positive effect on p53-mediated transcription. oup.com
MDM2 N-terminal Domain (TAD) Negative regulator; inhibits transactivation and targets p53 for degradation. nih.gov

Regulation of Cell Cycle Progression and Induction of Cell Cycle Arrest

The p53 DNA-binding domain is fundamental to the regulation of the cell cycle. Following cellular stress, such as DNA damage, p53 is activated and binds to the DNA of target genes that control cell cycle progression. nih.govyoutube.com A primary target is the gene CDKN1A, which encodes the p21 protein. nih.govnumberanalytics.com p21 is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1/S and G2/M checkpoints, providing time for DNA repair. nih.govnumberanalytics.com

The structural integrity of the DBD, including the L2 loop containing the 193-204 segment, is essential for this process. If mutations occur in this region, p53 may lose its ability to bind to the CDKN1A promoter, leading to a failure in p21 induction. pnas.org This disruption of the p53-p21 axis compromises checkpoint control, allowing cells with damaged DNA to continue to divide, which can lead to the accumulation of mutations and genomic instability. numberanalytics.comfrontiersin.org Studies have shown that the loss of p53-mediated G1 arrest is a key consequence of mutations within the DBD. bohrium.com While direct evidence for the 193-204 segment's specific role is not detailed, its contribution to the structural stability of the L2 loop is critical for the DNA binding that initiates cell cycle arrest. mdpi.comnih.gov

Initiation of Apoptosis and Programmed Cell Death Pathways

The p53 DNA-binding domain plays a crucial role in initiating apoptosis, or programmed cell death, in response to severe or irreparable cellular damage. nih.govnih.gov This function is critical for eliminating potentially cancerous cells. p53 executes this function by binding to the response elements of pro-apoptotic genes. nih.gov

Key target genes in the apoptotic pathway regulated by p53's DBD include those of the BCL-2 family, such as BAX, PUMA, and NOXA, as well as death receptors like FAS and DR5. nih.govnih.gov The activation of these genes leads to the permeabilization of the mitochondrial outer membrane and the activation of caspases, the executioners of apoptosis. nih.gov

The L2 loop, which includes the 193-204 segment, is integral to the DNA-binding surface that interacts with these pro-apoptotic gene promoters. mdpi.com Mutations within the L2 loop can abolish p53's ability to transactivate these targets, rendering it incapable of inducing apoptosis. nih.govpnas.org This loss of pro-apoptotic function is a hallmark of many cancers and contributes to tumor progression and resistance to therapy. nih.gov Some studies suggest that elevating intracellular zinc can rescue the function of certain p53 mutants with impaired zinc-binding sites, including those in the L2 loop, thereby restoring their apoptotic activity. nih.gov

Orchestration of DNA Damage Response and Repair Mechanisms

As the "guardian of the genome," p53's primary role is to orchestrate the DNA damage response (DDR). nih.govyoutube.com Upon detection of DNA lesions, p53 is activated and uses its DNA-binding domain to halt the cell cycle and activate genes involved in DNA repair pathways. nih.govscilit.com This provides the cell with an opportunity to repair the damage before it becomes permanently fixed in the genome.

The p53 DBD can activate the transcription of genes involved in various repair pathways, including nucleotide excision repair (NER) and base excision repair (BER). nih.govnih.gov The ability of p53 to bind to specific DNA sequences is paramount for this function. The structural integrity of the DBD, maintained by components like the zinc-binding L2 and L3 loops, is therefore essential. mdpi.comnih.gov The 193-204 segment, as part of the L2 loop, contributes to the stable conformation required for p53 to recognize and bind the promoters of DNA repair genes. mdpi.comnih.gov If DNA damage is too extensive to be repaired, the same DNA-binding function pivots towards inducing apoptosis to eliminate the compromised cell. scilit.comreddit.com The level of p53 and the extent of the damage appear to be key factors in the decision between initiating repair and triggering cell death. bohrium.com

Induction of Cellular Senescence as a Tumor Suppressive Mechanism

Cellular senescence is a state of irreversible cell cycle arrest that acts as a potent tumor-suppressive mechanism. nih.govnih.gov The p53 pathway is a central regulator of senescence, often triggered by stresses like telomere shortening, DNA damage, or oncogene activation. pnas.orgnih.govnih.gov The activation of p53 and its DNA-binding domain is a critical step in initiating the senescence program. nih.gov

Upon activation, the p53 DBD binds to the promoters of senescence-inducing genes, most notably CDKN1A (encoding p21). pnas.orgnih.gov The resulting p21 protein enforces the cell cycle arrest characteristic of senescent cells. nih.gov The L2 loop, containing the 193-204 segment, is vital for the stable DNA binding required to upregulate p21 and other senescence-associated genes. mdpi.comnih.gov Research has shown that the p53/p21 axis is a key mediator of senescence and that reactivation of p53 in tumors can induce senescence and lead to tumor regression. nih.gov While the broader p53 pathway's role is well-established, the specific contribution of the 193-204 segment is understood through its structural necessity for the function of the entire DNA-binding domain.

Regulation of Cellular Metabolism Pathways

Emerging evidence has established p53 as a key regulator of cellular metabolism, acting to suppress the metabolic reprogramming often seen in cancer cells, such as the Warburg effect (a reliance on glycolysis even in the presence of oxygen). acs.orgnih.govnih.gov The DNA-binding domain of p53 is central to this regulation, as it controls the expression of multiple genes involved in metabolic pathways. acs.orgnih.gov

Wild-type p53, through its DBD, can suppress glycolysis by down-regulating glucose transporters like GLUT1 and GLUT4 and by inducing the expression of TIGAR (TP53-induced glycolysis and apoptosis regulator). nih.govresearchgate.net Conversely, it can promote oxidative phosphorylation by activating genes like SCO2. acs.org Mutations within the DBD, which would include the structurally critical L2 loop and its 193-204 segment, can abrogate these functions, leading to increased glycolysis, a hallmark of cancer. researchgate.net The functional integrity of the DBD is thus crucial for maintaining metabolic homeostasis and preventing the metabolic shifts that support tumor growth. acs.orgnih.gov

Modulation of Anti-Tumor Immunity and Inflammatory Responses

The p53 protein acts as a crucial link between tumor suppression and the immune system. Through its DNA-binding domain, wild-type p53 can modulate the expression of genes that influence how the tumor interacts with the immune system. nih.govnih.gov This includes the regulation of cytokines, chemokines, and cell surface molecules that can either attract or repel immune cells. nih.govnih.gov

For instance, p53 can upregulate the expression of Toll-like receptors (TLRs) and death receptors like FAS and DR5, which can enhance immune surveillance and make cancer cells more susceptible to being killed by immune cells. nih.govnih.gov It can also influence the tumor microenvironment (TME) by affecting the secretion of inflammatory molecules. nih.gov The ability of the p53 DBD to bind to the promoters of these immune-related genes is critical. Therefore, the structural stability provided by the L2 loop, and by extension the 193-204 segment, is necessary for these immunomodulatory functions. mdpi.com Mutations in the DBD can lead to immune evasion by altering the expression of these target genes, contributing to a TME that suppresses anti-tumor immunity. nih.govnih.govnih.gov

Influence on Stem Cell Dynamics and Cellular Differentiation

The p53 protein plays a complex role in stem cell biology, primarily by acting as a barrier to uncontrolled self-renewal and promoting differentiation. mdpi.comfrontiersin.orgnih.gov This function is critical for preventing the development of cancer stem cells. The DNA-binding domain of p53 is instrumental in this process by regulating the expression of genes that control the balance between pluripotency and differentiation. nih.govfrontiersin.org

In embryonic stem cells, p53 levels are typically low, but upon activation, p53 can induce differentiation by suppressing pluripotency factors like Nanog. nih.govfrontiersin.org In adult stem cells, p53 helps maintain tissue homeostasis by enforcing differentiation and limiting self-renewal, often in response to cellular stress. mdpi.comnih.gov The loss or mutation of p53, including destabilizing mutations in the DBD's L2 loop, can disrupt this balance, promoting a stem-like state and increasing the risk of tumorigenesis. frontiersin.orgnih.gov The structural integrity of the 193-204 segment is therefore indirectly implicated in maintaining normal stem cell function through its contribution to a functional p53 DNA-binding domain.

Data Tables

Table 1: Characteristics of Cellular Tumor Antigen p53 (193-204)

Feature Description
Protein Cellular tumor antigen p53
Synonyms Tumor suppressor p53, TP53, Phosphoprotein p53
Segment Amino acids 193-204
Sequence Tyr-Val-Cys-Ala-Cys-Pro-Gly-Arg-Asp-Arg-Arg-Thr
Location Within the L2 loop of the DNA-Binding Domain (DBD)

| Primary Function | Contributes to the structural integrity of the L2 loop, which is essential for zinc coordination and proper folding of the DNA-Binding Domain. This structural role is critical for all DNA-binding-dependent functions of p53. mdpi.comnih.govnih.gov |

Table 2: Overview of Cellular Processes Regulated by the p53 DNA-Binding Domain

Cellular Process Key Function of p53 DBD Key Target Genes Consequence of DBD Inactivation
Cell Cycle Arrest Binds to promoters of CDK inhibitors to halt cell cycle progression. nih.govnumberanalytics.com CDKN1A (p21), GADD45 numberanalytics.com Uncontrolled cell proliferation, genomic instability. frontiersin.org
Apoptosis Activates transcription of pro-apoptotic genes. nih.gov BAX, PUMA, NOXA, FAS nih.govnih.gov Evasion of programmed cell death, tumor survival. nih.gov
DNA Damage Repair Induces expression of genes involved in DNA repair pathways. nih.govnih.gov DDB2, XPC, POLH nih.gov Accumulation of DNA damage, increased mutation rate. scilit.com
Cellular Senescence Triggers irreversible cell cycle arrest by activating key inhibitor genes. nih.govnih.gov CDKN1A (p21) pnas.orgnih.gov Bypass of a key anti-tumor barrier, continued proliferation of damaged cells. nih.gov
Metabolism Suppresses glycolysis and promotes oxidative phosphorylation. acs.orgresearchgate.net TIGAR, SCO2, GLUT1/4 (repression) nih.govresearchgate.net Shift to cancer-promoting metabolism (Warburg effect). researchgate.net
Anti-Tumor Immunity Regulates genes involved in immune recognition and response. nih.govnih.gov TLRs, FAS, DR5 nih.govnih.gov Immune evasion by the tumor. nih.govnih.gov

| Stem Cell Dynamics | Promotes differentiation and limits self-renewal. mdpi.comfrontiersin.org | Nanog (repression) nih.govfrontiersin.org | Increased "stemness," potential for cancer stem cell formation. frontiersin.org |

Pathological Consequences of P53 Dna Binding Domain Dysregulation, with Emphasis on the 193 204 Region

Hotspot Mutations within the p53 DNA-Binding Domain and their Functional Ramifications

The vast majority of cancer-associated mutations in the TP53 gene occur within the DBD. longdom.orgplos.org A significant portion of these are missense mutations concentrated at six specific codons, often referred to as "hotspot" mutations. youtube.comnih.gov These hotspots include codons R175, G245, R248, R249, R273, and R282. plos.orgmdpi.com While the 193-204 region itself is not a primary hotspot, its structural integrity is crucial for the proper conformation of the entire DBD, including the loops that contain these hotspot residues.

These mutations can be broadly categorized into two groups based on their primary effect:

DNA-Contact Mutations: These mutations, such as R248Q/W and R273H, directly affect the amino acid residues that make contact with the DNA backbone or specific bases. nih.govnih.gov For instance, R248 is located in the L3 loop and anchors it to the minor groove of the DNA, while R273 makes crucial contact with the DNA backbone. nih.govnih.gov Alterations in these residues abrogate the protein's ability to bind to its target response elements. nih.gov

The functional ramifications of these mutations are severe. The primary consequence is the loss of wild-type p53's ability to transactivate its target genes, which are essential for apoptosis (e.g., BAX, PUMA), cell cycle arrest (e.g., CDKN1A/p21), and DNA repair. nih.govoup.comuniprot.org This loss of tumor suppressor function is a critical step in the development of over half of all human cancers. youtube.comresearchgate.net

Table 1: Common Hotspot Mutations in the p53 DNA-Binding Domain and their Effects

Mutation Codon Type Primary Functional Ramification
R175H Arginine 175 Structural Global destabilization of the DBD, leading to misfolding and loss of DNA binding. nih.gov
G245S Glycine 245 Structural Causes local conformational changes that disrupt DNA binding. pnas.org
R248Q/W Arginine 248 DNA-Contact Directly eliminates a key DNA contact point in the minor groove, preventing stable DNA binding. nih.govnih.gov
R249S Arginine 249 Structural Induces local structural changes, particularly affecting the L3 loop. pnas.org
R273H/C Arginine 273 DNA-Contact Disrupts a critical interaction with the DNA backbone, abolishing DNA binding affinity. plos.orgnih.gov
R282W Arginine 282 DNA-Contact Affects a residue that contacts DNA, leading to loss of transcriptional activity. youtube.com

Molecular Mechanisms of Loss-of-Function (LOF) in p53 DNA-Binding Domain Mutants

The loss-of-function (LOF) in p53 DBD mutants stems from several interconnected molecular mechanisms that ultimately prevent the protein from acting as a sequence-specific transcription factor.

One primary mechanism is thermodynamic destabilization . The wild-type p53 DBD is already marginally stable at physiological temperatures (37°C). nih.govresearchgate.net Many cancer-associated mutations further decrease this stability, leading to a higher propensity for the protein to unfold or misfold. nih.gov This instability dramatically increases the rate at which the protein cycles between folded and unfolded states. nih.gov With each cycle, a fraction of molecules can become trapped in misfolded, non-functional conformations, which are prone to aggregation or degradation by cellular machinery. nih.govresearchgate.net

Another key mechanism is the direct disruption of DNA contacts . As seen with mutants like R248W and R273H, the substitution of a single amino acid at the protein-DNA interface is sufficient to abolish binding. nih.gov These mutations can cause a loss of critical hydrogen bonds or introduce steric hindrance and electrostatic repulsion, preventing the DBD from docking correctly onto its DNA response element. nih.gov

Finally, some mutant p53 proteins can exert a dominant-negative effect over any remaining wild-type p53. mdpi.comyoutube.com Since p53 functions as a tetramer, the inclusion of one or more mutant monomers into the complex can force the wild-type monomers into an inactive conformation, effectively poisoning the entire tetramer and preventing it from binding to DNA. youtube.com

Aberrant Gain-of-Function (GOF) Activities Conferred by p53 DNA-Binding Domain Mutants

Beyond simply losing their tumor-suppressive functions, many p53 DBD mutants acquire new, oncogenic capabilities known as gain-of-function (GOF). nih.govmdpi.com These GOF activities actively promote cancer progression, metastasis, and chemoresistance. longdom.orgmdpi.com The accumulation of stable, full-length mutant p53 protein in tumor cells is a prerequisite for these effects. mdpi.com

A primary GOF mechanism is the ability of mutant p53 to interact with other cellular transcription factors, thereby altering their activity and hijacking entire transcriptional programs. youtube.comnih.gov Notable examples include:

Interaction with p63/p73: Mutant p53 can bind to and inhibit the activity of its family members, p63 and p73. nih.govmdpi.com These proteins share structural similarity with p53 and can activate some of the same pro-apoptotic and anti-proliferative genes. By sequestering them, mutant p53 blocks their tumor-suppressive functions. mdpi.com

Altered Transcriptional Regulation: Mutant p53 can bind to different DNA sequences than wild-type p53 or associate with other transcription factors to activate genes that promote proliferation, invasion, and survival. youtube.comnih.gov For example, the non-hotspot K120R mutant acquires the ability to bind to a cryptic response element in the TNFAIP8 gene, inducing this pro-survival factor. nih.gov

These GOF activities are not uniform across all mutations; different mutations can confer distinct oncogenic properties. nih.gov For instance, the R273H mutant has been shown to promote cell proliferation and invasion, while the R248W mutant is associated with increased mortality in breast cancer. nih.gov Both structural and DNA-contact mutants have demonstrated GOF activities, indicating that the altered conformation of the DBD is key to these new, aberrant interactions. nih.gov

Mechanistic Role of DNA-Binding Domain Dysfunction in Carcinogenesis and Tumor Progression

The dysfunction of the p53 DBD is a central event in the multi-step process of carcinogenesis. The initial loss-of-function (LOF) removes a critical barrier to tumor formation. Cells that acquire DNA damage, for instance through oncogene activation, would normally be eliminated or halted by p53-mediated apoptosis or cell cycle arrest. youtube.comnih.gov When p53's ability to bind DNA is compromised, this checkpoint is lost, allowing for the accumulation of genetic mutations and genomic instability, which are hallmarks of cancer. medlineplus.govyoutube.com This permissive environment allows for the evolution of more aggressive cancer cells.

The subsequent acquisition of gain-of-function (GOF) activities by mutant p53 actively drives tumor progression. GOF mutant p53 contributes to several key aspects of malignancy:

Increased Proliferation and Survival: By inhibiting p63/p73 and activating pro-growth genes (e.g., c-myc, PCNA), mutant p53 promotes uncontrolled cell division and prevents apoptosis. nih.govnih.gov

Invasion and Metastasis: GOF mutants can enhance cell motility and the degradation of the extracellular matrix, facilitating the spread of cancer cells to distant sites. longdom.org

Chemoresistance: Mutant p53 can interfere with the apoptotic pathways that many chemotherapy drugs are designed to trigger, making treatments less effective. nih.govmdpi.com

Therefore, the dysregulation of the p53 DBD is not merely a passive loss of a safeguard but transforms the p53 protein from a "guardian of the genome" into an oncogenic driver that facilitates both the initiation and the malignant progression of tumors. nih.govmdpi.com

Involvement of p53 DNA-Binding Domain Dysregulation in Neurodegenerative Diseases: A Mechanistic Perspective

While p53 dysregulation is famously linked to cancer, emerging evidence implicates it in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govbohrium.com In this context, the problem is not a loss of p53 function due to mutation, but rather an over-activation or aberrant regulation of wild-type p53, leading to neuronal cell death. nih.govresearchgate.net

The mechanistic link often involves cellular stress, a common feature of neurodegeneration. Oxidative stress and DNA damage, which are elevated in the brains of patients with AD and PD, are potent activators of p53. nih.govnih.gov This sustained activation of p53 in neurons can trigger apoptotic pathways, leading to the progressive neuronal loss that characterizes these diseases. nih.govnih.gov

The p53 DBD is central to this pathological process. Several proteins implicated in neurodegenerative disorders interact directly or indirectly with p53, modulating its function:

In Parkinson's disease, the protein DJ-1 can bind to the p53 DBD and inhibit its ability to bind gene promoters, suggesting a complex regulatory relationship. nih.gov

In Huntington's disease, the huntingtin gene promoter contains p53 response elements, and p53 activation can increase huntingtin protein levels. nih.gov

In Alzheimer's disease, elevated levels of p53 are found in affected brain regions. nih.gov p53 can directly interact with pro-apoptotic factors at the mitochondria, contributing to the mitochondrial dysfunction and neuronal death seen in AD. nih.gov

Thus, in contrast to cancer where DBD mutations cause a loss of pro-apoptotic function, in neurodegenerative disorders, the intact and functional DBD of an overactive p53 protein drives the inappropriate apoptosis of neurons, contributing directly to the pathology. nih.govresearchgate.net

Advanced Research Methodologies for Studying the P53 Dna Binding Domain and Its 193 204 Segment

Structural Determination Techniques: Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of DBD-Containing Complexes

High-resolution structural techniques are fundamental to understanding how the p53 DBD interacts with its binding partners. Cryo-EM and X-ray crystallography have provided invaluable atomic-level insights into these complexes.

Cryo-Electron Microscopy (Cryo-EM) has been instrumental in visualizing large, flexible assemblies like the full-length p53 tetramer bound to DNA. Cryo-EM studies have revealed the quaternary structure of the p53 tetramer as it engages with a DNA response element, showing how the core domains from the p53 dimers interact with the DNA. nih.gov For instance, a 21 Å resolution cryo-EM structure of the full-length p53 tetramer-DNA complex demonstrated that while two core domains bind the response element, the other two remain available, suggesting a mechanism for the dominant-negative effect of p53 mutants. nih.gov More recent cryo-EM structures have detailed how the p53 DBD binds to its target sequence within a nucleosome, peeling the DNA away from the histone surface to allow access. nih.gov These studies show the p53 DBD forming a tetramer that specifically binds the p53 binding sequence (p53BS) near the entry/exit point of the nucleosome. nih.gov

X-ray Crystallography has provided numerous high-resolution structures of the isolated p53 DBD, often in complex with short DNA duplexes. These crystal structures have elucidated how specific amino acid residues make contact with the DNA backbone and bases. nih.gov They also reveal the structural consequences of oncogenic mutations. researchgate.net Crystallographic analysis of the p53 DBD dimer bound to a DNA decamer shows the precise arrangement of the protein subunits on the DNA helix. researchgate.net Furthermore, crystallography of an extended DBD construct (residues 89-293) revealed that Trp91, located just outside the canonical DBD, folds back to make a stabilizing cation-π interaction with Arg174, highlighting that flanking regions can influence the core domain's structure and stability. nih.gov These structural snapshots are crucial for interpreting data from other biophysical and computational methods.

Biophysical Characterization of DBD-DNA and DBD-Protein Interactions, including Quantitative Binding Assays

Biophysical assays are essential for quantifying the strength and kinetics of the interactions between the p53 DBD and its partners, such as DNA and regulatory proteins like BCL-xL. nih.gov These quantitative measurements provide a functional context to the structural data.

A variety of techniques are employed to measure these interactions. Fluorescence anisotropy has been used to determine the dissociation constants (KD) of p53 binding to different DNA sequences. These studies revealed that while there is a measurable difference in affinity between specific and non-specific DNA sequences (e.g., a KD of 7.7 nM for a specific site versus 46 nM for a non-specific site), the difference is surprisingly small, suggesting that binding kinetics may play a crucial role in target identification in vivo. nih.gov

Electrophoretic Mobility Shift Assays (EMSA) are a classical method used to detect protein-DNA binding. In this technique, the migration of a labeled DNA fragment through a gel is retarded upon binding by a protein like p53, providing a qualitative or semi-quantitative measure of binding. nih.gov

More advanced, high-throughput methods include functional protein microarrays . In this approach, wild-type and various mutant p53 proteins are immobilized on a glass slide, allowing for the simultaneous screening of their binding activity to fluorescently labeled DNA response elements from different target genes (e.g., CDKN1A, MDM2, BAX). muni.cz This has confirmed that most mutations within the DBD significantly reduce DNA-binding activity, though the extent varies between mutants. muni.cz

The following table summarizes key biophysical techniques used to study p53 DBD interactions.

Technique Principle Information Gained Example Finding
Fluorescence Anisotropy Measures the change in rotational speed of a fluorescently labeled molecule (DNA) upon binding to a larger molecule (p53).Dissociation constant (KD), binding affinity.KD for specific DNA is ~6-fold lower than for non-specific DNA. nih.gov
Electrophoretic Mobility Shift Assay (EMSA) Detects the reduced mobility of a protein-DNA complex compared to free DNA in a non-denaturing gel.Qualitative/semi-quantitative assessment of binding.Confirmed direct binding of p53 to a functional response element in the REV3L promoter. nih.gov
Functional Protein Microarrays Immobilized p53 variants are probed with labeled DNA to assess binding in a high-throughput format.Comparative binding activity of multiple mutants to various DNA sequences.Most DBD mutants show significantly reduced binding to response elements of CDKN1A, MDM2, and BAX. muni.cz
NMR Spectroscopy Monitors chemical shift perturbations in one molecule upon titration with a binding partner.Maps binding interfaces at the residue level.The BCL-xL binding surface on the p53 DBD largely overlaps with its DNA-binding surface. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Conformational Dynamics of the DBD

NMR spectroscopy is uniquely powerful for studying protein dynamics and conformational changes in solution, providing information that is complementary to static crystal structures. acs.orgacs.org For the p53 DBD, NMR has been used to characterize its inherent instability and the dynamic changes that occur upon mutation or DNA binding.

Chemical Shift Perturbation (CSP) mapping is used to identify binding interfaces. By monitoring changes in the NMR spectrum of an 15N-labeled protein upon titration with an unlabeled partner, residues at the interaction surface can be identified. This has been used to map the interaction between the p53 DBD and proteins like BCL-xL, revealing a binding interface that overlaps with the DNA-binding surface. nih.gov

Spin Relaxation Experiments (measuring R1, R2, and NOE values) provide quantitative information on backbone flexibility across different timescales (picoseconds to milliseconds). acs.orgbiorxiv.org Such studies on the wild-type p53 DBD and its DNA-contact mutants (e.g., R248Q, R273H) have shown that mutations can induce significant changes in backbone dynamics, not just at the mutation site but also in distal regions like the β-sandwich scaffold. acs.orgacs.org This suggests some DNA-contact mutants also have characteristics of conformational mutants. acs.org

Hydrogen-deuterium exchange (HDX) experiments monitored by NMR can reveal changes in protein stability at a per-residue level. Studies on "rescue" mutants, which restore function to destabilizing cancer mutations, have used HDX-NMR to show that these stabilizing mutations impose a global dampening of motions throughout the DBD's β-sandwich compared to the wild-type protein. biorxiv.org These dynamic studies are critical for understanding how the conformational landscape of the DBD relates to its function and dysfunction in cancer. biorxiv.orgnih.gov

Targeted Gene Editing and Mutagenesis Approaches for Functional Dissection of the (193-204) Region

To understand the specific function of the (193-204) segment, researchers use targeted mutagenesis to alter specific amino acids and then assess the functional consequences. These approaches range from traditional site-directed mutagenesis to large-scale genome editing screens.

Site-Directed Mutagenesis allows for the introduction of specific amino acid substitutions. This has been crucial for studying residues within the 193-204 region. For example, a study of the p53L194F mutant found in T47D breast cancer cells showed that while a drug could still disrupt the interaction between p53 and its inhibitor mortalin, the mutant p53 failed to activate downstream targets like p21, rendering the cells refractory to apoptosis and cell cycle arrest. nih.gov Another study investigated the truncating mutation R196*, which results from a nonsense mutation. This truncated protein was found to interact with Cyclophilin D and increase the permeability of the mitochondrial transition pore, a function independent of transcription. nih.gov Computational analysis has also highlighted the L194H variant as potentially destabilizing to the protein structure. nih.gov

CRISPR-Cas9 Genome Editing has enabled systematic functional analysis on an unprecedented scale. Genome-wide CRISPR screens have been used to identify novel regulators of both wild-type and mutant p53 stability. nih.govnih.govembopress.org More targeted approaches, known as saturation mutagenesis or deep mutational scanning, create vast libraries containing thousands of p53 DBD variants. nih.gov These libraries are introduced into cells, and the functional impact of each mutation is measured in a massively parallel fashion, for instance, by assessing cell proliferation. These screens provide high-resolution functional maps of the DBD, revealing that loss of anti-proliferative capacity is a primary selective force shaping the p53 mutation landscape in cancer. nih.gov Such comprehensive datasets allow for the functional classification of mutations throughout the entire domain, including the 193-204 region.

The table below details specific mutations within or near the 193-204 region and their observed functional effects.

Mutation Location Method of Study Observed Functional Effect
L194F Loop L2/S5 regionCellular assays in T47D cellsRefractory to apoptosis and cell cycle arrest upon treatment with a p53-reactivating compound. nih.gov
L194H Loop L2/S5 regionComputational analysisPredicted to have a high impact on protein destabilization. nih.gov
R196 *Loop L2/S5 regionCellular assays (ectopic expression)Truncated protein interacts with Cyclophilin D and increases mitochondrial pore permeability. nih.gov
D207A S6-S7 turnSite-directed mutagenesis, reporter assayMutation in isolation resulted in slightly reduced p53 transactivation function compared to wild-type. semanticscholar.org

In Vitro and Cellular Assays for Analyzing Transcriptional Activity and Cell Fate Decisions Regulated by the DBD

Ultimately, the functional output of p53 DBD activity must be measured in a biological context. A variety of in vitro and cellular assays are used to link structural and biophysical changes to cellular outcomes like transcriptional activation and apoptosis.

Reporter Gene Assays are a common method to quantify p53's transcriptional activity. In these assays, a plasmid containing a p53 response element fused to a reporter gene (e.g., luciferase) is introduced into cells. The amount of light produced by the luciferase enzyme serves as a direct readout of p53's ability to activate transcription from that specific response element. nih.gov These assays are frequently used to compare the activity of wild-type versus mutant p53 or to screen for compounds that can restore function to mutant p53. semanticscholar.orgnih.gov

Analysis of Endogenous Target Genes: Beyond reporter assays, researchers measure the expression of natural p53 target genes, such as CDKN1A (p21), BAX, and PUMA, using techniques like RT-qPCR or western blotting. This provides a more physiologically relevant measure of p53 activity. For example, the failure of the p53L194F mutant to induce p21 expression was a key finding in demonstrating its loss of function. nih.gov

Cell Fate Assays directly measure the ultimate biological consequences of p53 activation.

Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Activation of p53 should lead to an arrest in G1, a hallmark of its tumor-suppressive function. nih.gov

Apoptosis Assays: The induction of programmed cell death is a critical p53 function. This can be measured by detecting markers like Annexin V staining, Caspase activation, or by assessing mitochondrial membrane potential. nih.govnih.gov Studies have shown that the transcriptional activities of p53 are essential for its ability to induce apoptosis following DNA damage.

These assays are critical for functionally validating the impact of mutations, including those in the 193-204 region, and for evaluating the efficacy of potential therapeutic strategies aimed at restoring p53 function.

Computational Modeling and Molecular Dynamics Simulations of the p53 DNA-Binding Domain

Computational approaches, particularly molecular dynamics (MD) simulations, provide a "computational microscope" to observe the dynamic behavior of the p53 DBD at an atomic level and over time. nih.govmdpi.com These methods complement experimental techniques by offering mechanistic hypotheses that can be tested in the lab.

MD simulations model the movements and interactions of every atom in the protein (and surrounding water) over time, typically on the nanosecond to microsecond timescale. oup.com For the p53 DBD, simulations have been used to:

Study Structural Stability: Simulations of wild-type and mutant DBDs can reveal how specific mutations, even those distant from the DNA-binding surface, can destabilize the protein's fold. oup.comoup.com For instance, simulations show that some cancer-associated mutants exhibit increased flexibility and solvent exposure of hydrophobic regions, which can lead to aggregation. oup.commdpi.com

Analyze DNA Binding: Simulations of the p53-DNA complex can elucidate the mechanism of DNA recognition and the dynamic nature of the protein-DNA interface. nih.govoup.com They can show how mutations alter the network of hydrogen bonds and other interactions that are critical for stable DNA binding. scirp.org

Identify Druggable Pockets: By analyzing the conformational ensembles of mutant p53, MD simulations can identify transient or cryptic pockets that are not apparent in static crystal structures. oup.com These pockets represent potential targets for the design of small-molecule drugs aimed at stabilizing the mutant protein in a wild-type-like, functional conformation. semanticscholar.orgoup.com

Simulations of the monomeric p53 DBD are common due to computational feasibility, and they can effectively model DNA binding, as the monomer still retains this capability, albeit with lower affinity than the full tetramer. nih.gov These in silico studies have been instrumental in classifying mutants, understanding the mechanisms of temperature-sensitive mutations, and providing a dynamic framework for interpreting the wealth of experimental data on p53. oup.com

Pre Clinical Therapeutic Strategies for Restoring P53 Function by Targeting the Dna Binding Domain and Its 193 204 Region

Development of Small Molecule Reactivators for Mutant p53 DNA-Binding Domain Conformation

A significant strategy in p53-targeted therapy is the development of small molecules that can correct the conformation of mutated p53, thereby restoring its wild-type DNA-binding and transcriptional activities. Many p53 mutations, particularly those in the DBD, cause protein misfolding and thermal instability. biorxiv.org Small molecule reactivators aim to bind to the mutant protein and stabilize its structure in a wild-type-like conformation.

Several classes of such compounds have been identified through preclinical research. PRIMA-1 and its more potent analog, APR-246 (eprenetapopt), are prominent examples that covalently bind to cysteine residues within the mutant p53 core domain, leading to its refolding and the restoration of its tumor-suppressive transcriptional activity. nih.gov Studies have linked this reactivation to Cys124 and Cys277 in the DBD. nih.gov Other compounds, such as CP-31398, have been shown to stabilize the conformation of mutant p53, leading to increased expression of p53 target genes like p21. nih.govnih.gov

Specific mutations create unique druggable pockets. The Y220C hotspot mutation, for instance, creates a surface cavity that can be targeted by small molecules like PhiKan083 and PC14586, which bind to this crevice and stabilize the protein. nih.govbiorxiv.org Other approaches include the use of zinc metallochaperones (ZMCs) to restore zinc binding for mutants with compromised zinc coordination, which is crucial for DBD stability. nih.govnih.gov Additionally, compounds like arsenic trioxide (ATO) and potassium antimony tartrate (PAT) have been shown to coordinate with cysteine residues in the p53 DBD (C124, C135, and C141), stabilizing an active conformation. nih.gov

Small MoleculeTarget/MechanismPreclinical FindingReference
PRIMA-1 / APR-246Covalently binds cysteine residues in the mutant p53 DBD, promoting refolding.Restores wild-type conformation and induces apoptosis in cells with p53R175H and p53R273H mutations. nih.govnih.gov
CP-31398Stabilizes mutant p53 conformation.Increases expression of p21, induces cell cycle arrest, and promotes apoptosis. nih.govnih.gov
PhiKan083 / PC14586Binds to a cryptic crevice created by the Y220C mutation.Improves thermal stability of the p53Y220C mutant protein. nih.govbiorxiv.org
PEITCReactivates mutant p53R175H.Restores wild-type conformation and transactivation of the p53R175H mutant. nih.gov
ChetominBinds Hsp40, leading to a conformational change in p53R175H.Selectively inhibits growth of tumor cells harboring p53R175H in xenograft models. nih.gov
Arsenic Trioxide (ATO) / PATCoordinates with Cys124, Cys135, and Cys141 in the DBD.Stabilizes an active conformation of p53 mutants. nih.gov
COTI-2Binds to the DNA-binding domain of mutant p53.Leads to the refolding of the mutant protein. nih.gov

Peptide-Based Modulators Disrupting p53-MDM2/MDMX Interactions and Enhancing DBD Activity

The activity of wild-type p53 is tightly controlled by its negative regulators, MDM2 and its homolog MDMX. nih.govnih.gov Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, effectively blocking its ability to activate transcription. tufts.edu MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. nih.gov In many cancers with wild-type p53, MDM2 and/or MDMX are overexpressed, leading to functional inactivation of p53. nih.gov

A key therapeutic strategy involves disrupting the p53-MDM2/MDMX interaction to stabilize p53 and unleash its tumor-suppressive function, thereby allowing the DBD to bind DNA and activate target genes. nih.gov This has been pursued through the development of peptide-based modulators. These peptides are designed to mimic the short alpha-helical region of the p53 transactivation domain (specifically, residues 19-26) that docks into a hydrophobic cleft on MDM2 and MDMX. nih.govresearchgate.net

Preclinical research has identified several potent peptide inhibitors. Phage display technology led to the discovery of 12-residue peptides, such as pDI and PMI, which bind to MDM2 and MDMX with significantly higher affinity than the native p53 peptide, effectively displacing p53 and leading to its activation. nih.govnih.govnih.gov To improve the stability and cell permeability of these peptides, modifications such as "stapling" have been introduced. Stapled peptides, like KD3, incorporate a chemical brace to lock the peptide into its bioactive helical conformation, which can enhance its affinity and cellular uptake. researchgate.net

Peptide ModulatorTargetKey CharacteristicReference
PMI (TSFAEYWNLLSP)MDM2/MDMXA potent duodecimal peptide inhibitor with affinity two orders of magnitude higher than the native p53 peptide. nih.gov
pDIMDM2/MDMXA 12-residue peptide identified via phage display with inhibitory activity against both MDM2 and MDMX. nih.govnih.gov
pDIQMDM2/MDMXAn optimized derivative of pDI with a 5-fold increase in potency. nih.gov
Stapled Peptides (e.g., KD3)MDM2/MDMXChemically constrained to maintain a stable helical structure, improving affinity and cell penetration. researchgate.net

Gene Therapy Approaches for Restoration of Wild-Type p53 Function in Pre-clinical Models

For cancers harboring loss-of-function p53 mutations or deletions, gene therapy offers a direct approach to restore its tumor-suppressive activity. The fundamental principle is to introduce a functional, wild-type (WT) TP53 gene into cancer cells, thereby producing WT p53 protein to drive apoptosis or inhibit cell growth. nih.govbenthamscience.com Preclinical studies have validated this concept, demonstrating that reintroducing WT p53 can suppress tumor growth in various models. nih.govnih.gov

Delivery of the therapeutic gene is a critical component of this strategy. Both viral and non-viral vectors have been explored in preclinical models. nih.govbenthamscience.com

Viral Vectors: Adenoviruses are commonly used due to their efficiency in gene delivery. An adenoviral vector carrying the WT p53 gene (such as Gendicine) has been shown to be effective and is in clinical use in China. nih.gov

Non-Viral Vectors: These include methods like plasmid DNA delivery, which can offer safety advantages over viral approaches. nih.gov

A significant finding from preclinical research is the synergistic effect of p53 gene therapy when combined with conventional treatments. nih.gov Restoring WT p53 can sensitize cancer cells to chemotherapy and radiotherapy. mdpi.com WT p53 can repress the expression of multidrug resistance genes, making tumors more susceptible to cytotoxic drugs. mdpi.com Furthermore, combining p53 gene therapy with immunotherapy is a promising avenue, as WT p53 can enhance the visibility of tumor cells to the immune system, potentially reversing resistance to immune checkpoint inhibitors. nih.govmdpi.com

Targeting p53 Ubiquitination and Degradation Pathways to Stabilize the DNA-Binding Domain

Under normal, non-stressed conditions, p53 protein levels are kept low through a continuous process of ubiquitination and proteasomal degradation. nih.gov The primary regulator of this process is the E3 ubiquitin ligase MDM2, which binds to p53, adds ubiquitin tags, and shuttles it for destruction. nih.gov In cancers that retain WT p53, this pathway is often hyperactive. Therefore, a key therapeutic strategy is to inhibit this degradation machinery to stabilize p53, allowing it to accumulate and exert its tumor-suppressive functions through its DNA-binding domain.

Several approaches target this pathway:

Inhibition of the p53-MDM2 Interaction: As discussed previously, preventing MDM2 from binding to p53 is the most direct way to block its ubiquitination. Small molecules like the Nutlins and spiro-oxindoles were specifically designed to fit into the p53-binding pocket of MDM2, thereby liberating p53 from degradation. nih.govnih.govnih.gov

Inhibition of MDM2 E3 Ligase Activity: An alternative to blocking the protein-protein interaction is to directly inhibit the enzymatic activity of MDM2. Small molecules known as HLI98s have been identified that inhibit MDM2's E3 ligase function, leading to p53 stabilization and apoptosis in cancer cells. nih.gov

Modulation of Deubiquitinating Enzymes (DUBs): The ubiquitination process is reversible and is countered by DUBs. Enzymes such as USP10 and USP15 can remove ubiquitin tags from p53, thereby protecting it from degradation. oup.com Strategies aimed at enhancing the activity of these DUBs could prove effective in stabilizing p53.

Targeting Chaperone Proteins: In cells with mutant p53, chaperone proteins like Hsp90 can bind to the misfolded protein, protecting it from degradation by E3 ligases such as MDM2 and CHIP. nih.govoup.com Inhibiting this chaperone machinery with Hsp90 inhibitors (e.g., 17-AAG) or HDAC6 inhibitors (HDAC6 activates Hsp90) can disrupt this protective complex, leading to the degradation of mutant p53. nih.govaacrjournals.org

Target/StrategyExample Compound/PlayerMechanism of ActionReference
MDM2-p53 InteractionNutlins, Spiro-oxindolesCompetitively bind to MDM2, preventing p53 binding and subsequent ubiquitination. nih.govnih.gov
MDM2 E3 Ligase ActivityHLI98 compoundsDirectly inhibit the ubiquitin ligase function of MDM2. nih.gov
Deubiquitinating Enzymes (DUBs)USP10, USP15Remove ubiquitin from p53, counteracting MDM2-mediated degradation. oup.com
Chaperone MachineryHsp90, HDAC6Stabilize mutant p53; inhibition leads to its degradation by releasing it to E3 ligases like CHIP and MDM2. nih.govoup.com

Strategies to Overcome Mutant p53 Gain-of-Function Activities at the Molecular Level

Beyond the loss of its tumor-suppressive role, mutant p53 often acquires oncogenic gain-of-function (GOF) properties that actively drive cancer progression. nih.govnih.gov These GOF activities are diverse and include promoting proliferation, enhancing invasion and metastasis, causing genomic instability, and conferring resistance to chemotherapy. aacrjournals.orgnih.gov A critical requirement for these GOF activities is the accumulation of high levels of the mutant p53 protein in tumor cells. nih.govyoutube.com Therefore, therapeutic strategies are aimed at either depleting the mutant protein or blocking its downstream oncogenic signaling.

Key molecular strategies include:

Promoting Mutant p53 Degradation: Since high expression is necessary for GOF, strategies that destabilize mutant p53 are highly relevant. As mentioned, inhibitors of the Hsp90 chaperone machinery (e.g., 17-AAG) and HDAC inhibitors (e.g., LBH589/panobinostat) can disrupt the stabilization of mutant p53, leading to its degradation via the proteasome. nih.govaacrjournals.org Preclinical studies have shown that combining HDAC inhibitors with proteasome inhibitors can effectively induce cell death in cancer models with GOF p53 mutations. researchgate.net

Disrupting Oncogenic Protein Complexes: Mutant p53 can exert its GOF by forming complexes with other proteins, such as the p53 family member p73. By binding to p73, mutant p53 inhibits its tumor-suppressive activities. nih.gov The small molecule RETRA was identified for its ability to disrupt this complex, thereby liberating p73 to induce apoptosis. nih.govnih.gov

Targeting Downstream GOF Pathways: An indirect but powerful approach is to target the specific cellular pathways that mutant p53 aberrantly activates. This creates a synthetic lethal interaction, where cancer cells with mutant p53 are uniquely dependent on these pathways for survival. For example, some GOF mutants upregulate the checkpoint kinase CHK1, rendering the cells highly sensitive to CHK1 inhibitors. nih.gov Similarly, mutant p53 can alter metabolism and increase reactive oxygen species (ROS), creating vulnerabilities that could be therapeutically exploited. nih.gov

Mutant p53 GOF ActivityMolecular StrategyExample Compound/ApproachReference
Protein StabilizationInhibit chaperone machineryHsp90 inhibitors (17-AAG), HDAC inhibitors (LBH589) nih.govaacrjournals.org
Inhibition of p73Disrupt mutant p53-p73 complexRETRA nih.govnih.gov
Upregulation of Survival PathwaysInhibit downstream effectorsCHK1 inhibitors nih.gov
Promotion of MetastasisDeplete mutant p53 proteinTargeting the Hsp90/HDAC6 chaperone machinery aacrjournals.org

Future Perspectives and Emerging Avenues in P53 Dna Binding Domain Research

Integrated Omics Approaches for Comprehensive Understanding of DBD-Mediated Pathways

To unravel the complexity of signaling networks governed by the p53 DBD, researchers are moving beyond single-gene or single-protein analyses and embracing integrated "omics" approaches. Combining genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of how the DBD's status—wild-type or mutant—influences cellular physiology and pathology.

Detailed Research Findings:

Genomics and Transcriptomics: Genome-wide analyses of p53 DNA-binding sites (cistrome) and subsequent gene expression changes (transcriptome) have been pivotal. Recent work integrating predictions of p53 response elements with genetic and epigenetic datasets helps generate novel hypotheses about p53-dependent gene regulation. nih.gov Studies combining Chromatin Immunoprecipitation and sequencing (ChIP-seq) with RNA-sequencing (RNA-seq) in organoid models have identified novel p53 target genes. nih.govelsevierpure.com Such approaches reveal that the transcriptional programs activated by p53 are highly distributed and context-dependent, influenced by factors like chromatin structure and DNA methylation. nih.govcancer.gov

Proteomics: Proximity-based labeling techniques like BioID and proteomics of immunoprecipitated p53 (RIME) have been employed to map the p53 interactome in response to cellular stress, such as nutrient starvation. nih.govresearchgate.net These studies have identified novel p53 interactors that bind to the DBD, including the kinase PAK2, and other proteins involved in insulin (B600854) signaling and glycogen (B147801) synthesis. nih.govresearchgate.net This allows for a detailed mapping of the protein-protein interaction networks that modulate DBD activity.

Metabolomics: Integrating transcriptomics with metabolomics has revealed how p53, through its DBD-mediated transcriptional control, regulates metabolic pathways. nih.gov For instance, studies have shown that p53 status affects phenylalanine, linoleic acid, and glutathione (B108866) metabolism in response to environmental stressors. nih.gov This linkage of the DBD's function to metabolic reprogramming opens new avenues for understanding its role in both normal physiology and disease.

Table 1: Integrated Omics in p53 DBD Research

Omics Approach Technique(s) Key Findings in p53 DBD Context
Genomics/Cistromics ChIP-seq Identifies genome-wide DNA binding sites for p53, revealing how mutations in the DBD alter DNA interaction. nih.govnih.gov
Transcriptomics RNA-seq, Microarrays Reveals downstream gene expression changes mediated by p53's binding to DNA, defining the transcriptional programs affected by DBD status. nih.goviiarjournals.org
Proteomics BioID, RIME, Mass Spectrometry Maps the network of proteins that interact with the p53 DBD, uncovering new regulatory mechanisms and binding partners like PAK2. nih.govresearchgate.net
Metabolomics Mass Spectrometry, NMR Identifies changes in cellular metabolites resulting from p53-mediated gene regulation, linking DBD function to cellular metabolism. nih.gov

High-Throughput Screening for Novel Modulators Targeting the p53 DNA-Binding Domain Function

The p53 DBD is a prime target for therapeutic intervention, especially for restoring function to mutated p53. biologyinsights.com High-throughput screening (HTS) of large chemical libraries is a key strategy for discovering novel small molecules that can modulate the DBD's activity. iiarjournals.orgnih.goviiarjournals.org

Detailed Research Findings:

In Silico Screening: Computational, or in silico, screening allows for the rapid virtual testing of vast compound libraries against the three-dimensional structure of the p53 DBD. This approach has successfully identified compounds predicted to interact with and block the DNA-binding domain. iiarjournals.orgnih.goviiarjournals.org For example, a screen of approximately 300,000 compounds identified eight potential inhibitors of p53's DNA-binding function. iiarjournals.orgiiarjournals.org

Cell-Based HTS Assays: Cell-based assays are crucial for validating the biological activity of hits from in silico screens. These assays often use reporter genes (e.g., luciferase) linked to a p53-responsive promoter to measure the transcriptional activity of p53 in living cells. iiarjournals.orgnih.gov Novel multiplexed assays have also been developed to screen for compounds that specifically stabilize p53 without affecting other protein degradation pathways. plos.org Such screens have identified compounds with a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that bind to the p53 core domain and increase its activity. plos.org

Identified Modulators: HTS campaigns have led to the discovery of various p53 modulators. One study identified NSC 23175 as a compound that protects cells from γ-irradiation by inhibiting p53's binding to the promoter of a target gene. iiarjournals.orgnih.gov Other strategies focus on identifying "reactivator" compounds that stabilize the structure of mutant p53, such as those targeting the Y220C mutation-induced crevice in the DBD. biologyinsights.comacs.org

Table 2: Examples of Modulators Targeting the p53 DBD

Compound/Class Screening Method Proposed Mechanism of Action
NSC 23175 In silico screening followed by cell-based assays Inhibits p53 function by blocking its interaction with the DNA-binding domain. iiarjournals.orgnih.gov
2-[(E)-2-phenylvinyl]-8-quinolinol core Cell-based multiplexed HTS Binds to the p53 core domain, leading to its stabilization and nuclear localization. plos.org
Pifithrin-α (PFT-α) Not specified Directly targets the DNA-binding domain of p53 to inhibit its function. iiarjournals.org
PhiKan0083 / PC14586 Not specified Binds to a cryptic crevice created by the Y220C mutation, stabilizing the mutant protein. nih.gov

Elucidating Context-Specific p53 Responses and Therapeutic Vulnerabilities Involving the DBD

A growing body of evidence indicates that the outcomes of p53 activation are not universal but are highly dependent on context. nih.gov This includes the specific type of cellular stress, the cell type, and, crucially, the nature of the TP53 mutation. nih.govntu.edu.sgresearchgate.net Understanding this context-specificity is essential for developing precise therapeutic strategies that exploit vulnerabilities created by specific DBD mutations.

Detailed Research Findings:

Domain-Specific Mutant Effects: Missense mutations in different p53 domains, such as the DBD versus the transactivation domain (TAD), can activate distinct pro-carcinogenic signaling pathways. ntu.edu.sgresearchgate.net For example, certain DBD mutants have been shown to maintain the activity of the epidermal growth factor receptor (EGFR) in the nucleus by preventing its interaction with a phosphatase, thereby promoting cell proliferation. ntu.edu.sgresearchgate.net This creates a specific vulnerability to drugs targeting the EGFR pathway in cancers harboring these particular DBD mutations.

Tissue-Specific Responses: The transcriptional programs initiated by the p53 DBD can differ between cell types. nih.gov This suggests that the tumor-suppressive functions of p53 are distributed across a wide range of target genes, and the critical effectors may vary from one tissue to another. cancer.gov For instance, wild-type p53 has been linked to radioresistance in nasopharyngeal carcinoma, a context where inhibiting its function might be beneficial. iiarjournals.org

Table 3: Context-Specific Vulnerabilities Associated with p53 DBD Mutations

p53 DBD Status/Context Associated Mechanism Potential Therapeutic Vulnerability
Specific DBD missense mutants Nuclear stabilization and activation of EGFR signaling. ntu.edu.sgresearchgate.net EGFR inhibitors
Mutant p53 (general) Increased association with PARP and replication machinery. nih.govaacrjournals.org Combination therapy with PARP inhibitors (e.g., Talazoparib) and DNA damaging agents (e.g., Temozolomide). nih.govaacrjournals.org
Wild-type p53 (in specific cancers) Association with radioresistance in nasopharyngeal carcinoma. iiarjournals.org p53 inhibitors to sensitize tumors to radiotherapy.
Y220C "structural" mutant Creates a druggable surface cavity, destabilizing the protein. biologyinsights.comacs.org Small-molecule stabilizers that bind the cavity and restore wild-type conformation. nih.gov

Development of Advanced In Vitro and In Vivo Pre-clinical Models for p53 DNA-Binding Domain Studies

To accurately study the function of the p53 DBD and test novel modulators, researchers are developing more sophisticated preclinical models that better recapitulate the complexity of human tumors. These models are crucial for bridging the gap between basic research and clinical application.

Detailed Research Findings:

Organoid Models: Three-dimensional (3D) organoid cultures, derived from either genetically engineered mouse models or patient tumors (patient-derived tumor organoids, or PDTOs), are revolutionizing p53 research. nih.govnih.gov These models preserve the cellular architecture and heterogeneity of the original tissue. nih.govaacrjournals.org Pancreatic organoids with different Trp53 genotypes (wild-type, heterozygous mutant, and homozygous mutant) have been used to characterize the p53 cistrome and identify genes whose expression is dependent on a functional DBD. nih.govelsevierpure.com

Patient-Derived Tumor Organoids (PDTOs): PDTOs are particularly valuable as they can predict patient responses to treatment. nih.gov Studies have shown that breast and lung cancer PDTOs with TP53 mutations are synergistically sensitive to a combination of a PARP inhibitor and a DNA-damaging agent, whereas organoids with wild-type p53 are not. nih.govaacrjournals.org This highlights their power in identifying context-specific therapeutic strategies.

Genetically Engineered Mouse Models (GEMMs): While not a new technology, GEMMs continue to be essential for studying the long-term, organismal consequences of specific DBD mutations and for testing therapeutic interventions in vivo. Organoids can be derived from these GEMMs, providing a powerful platform that links in vitro mechanistic studies with in vivo outcomes. nih.gov

Table 4: Advanced Preclinical Models for p53 DBD Research

Model Type Description Application in p53 DBD Research
Genetically-Defined Organoids 3D cultures derived from GEMMs with specific p53 mutations (e.g., R172H). Dissecting the effects of specific DBD mutations on gene expression and DNA binding. nih.govelsevierpure.com
Patient-Derived Tumor Organoids (PDTOs) 3D cultures grown directly from patient tumor tissue, preserving mutational status. Testing drug sensitivity in a patient-relevant context; identifying biomarkers of response (e.g., mutant p53 for PARP inhibitor synergy). nih.govaacrjournals.org
In Vitro Folding Systems Procedures to refold and purify bacterially expressed p53 DBD. Generating large quantities of functional, isotope-labeled DBD for structural (crystallography, NMR) and biochemical studies. nih.gov
Yeast-Based Functional Assays Assays in yeast to test the transcriptional activation function of p53 variants. Rapidly screening for the functional impact of p53 mutations found in tumors or blood samples. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.